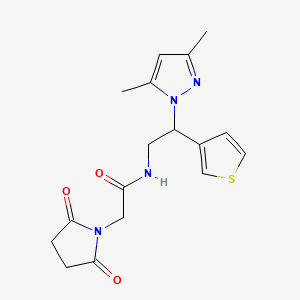
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a useful research compound. Its molecular formula is C17H20N4O3S and its molecular weight is 360.43. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates a pyrazole ring, a thiophene moiety, and a pyrrolidine derivative, which collectively contribute to its pharmacological properties.
Chemical Structure and Properties
The compound features several functional groups that enhance its biological activity:
- Pyrazole Ring : Known for its diverse biological activities including anti-inflammatory and anticancer properties.
- Thiophene Ring : Contributes to the compound's electronic properties and enhances lipophilicity.
- Pyrrolidine Derivative : Imparts stability and can influence the interaction with biological targets.
The biological activity of this compound is believed to arise from its ability to interact with various biological targets. The specific mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer proliferation or inflammation.
- Receptor Interaction : It could modulate receptor activity, leading to altered cellular responses.
- Molecular Interactions : The presence of π-π stacking interactions between the pyrazole and thiophene rings may enhance binding affinity to target proteins.
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities:
- Anticancer Activity : Pyrazole derivatives have shown significant efficacy against various cancer cell lines, including colorectal carcinoma (HCT116) and lung cancer (A549) .
- Anti-inflammatory Effects : Pyrazole compounds are known for their anti-inflammatory properties, potentially through the inhibition of cyclooxygenase enzymes .
- Antimicrobial Properties : Studies suggest that pyrazole derivatives possess antibacterial and antifungal activities .
- Neuroprotective Effects : Some pyrazole derivatives have been reported to exhibit antidepressant-like effects in animal models .
Case Study 1: Anticancer Activity
A study evaluated a series of pyrazole derivatives against human cancer cell lines. Among these, compounds similar to this compound demonstrated IC50 values ranging from 10 to 20 µM against HCT116 cells, indicating significant anticancer potential .
Case Study 2: Anti-inflammatory Activity
In another study focusing on inflammation models, pyrazole derivatives exhibited a marked reduction in pro-inflammatory cytokines when tested in vitro. The mechanism was attributed to the inhibition of NF-kB signaling pathways .
Data Table of Biological Activities
科学研究应用
Cytotoxicity and Anticancer Activity
Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
Case Study 1 : A related pyrazole derivative demonstrated an IC₅₀ value of 5.13 µM against the C6 glioma cell line, outperforming standard chemotherapeutic agents like 5-fluorouracil (IC₅₀ = 8.34 µM) .
Table 1: Cytotoxic Activity of Related Compounds
| Compound | IC₅₀ (C6 Cell Line) | Mechanism of Action |
|---|---|---|
| Compound X | 5.13 µM | Induces apoptosis and cell cycle arrest |
| 5-Fluorouracil | 8.34 µM | Inhibits RNA synthesis |
Antimicrobial Properties
Compounds with similar structures have shown broad-spectrum antimicrobial activity. The introduction of specific substituents can enhance these effects:
- Antibacterial Activity : Effective against various bacterial strains.
- Antifungal Activity : Demonstrated efficacy in inhibiting fungal growth.
Anti-inflammatory Effects
Research suggests that pyrazolone derivatives possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
Potential Therapeutic Uses
The diverse biological activities of this compound suggest several potential therapeutic applications:
- Cancer Therapy : Due to its cytotoxic properties against tumor cells.
- Infectious Diseases : As an antimicrobial agent targeting bacterial and fungal infections.
- Inflammatory Conditions : For the treatment of diseases characterized by inflammation.
属性
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-11-7-12(2)21(19-11)14(13-5-6-25-10-13)8-18-15(22)9-20-16(23)3-4-17(20)24/h5-7,10,14H,3-4,8-9H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOKFGLPJCVKEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)CN2C(=O)CCC2=O)C3=CSC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













